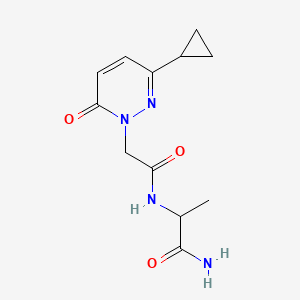

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide

Description

Properties

IUPAC Name |

2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-7(12(13)19)14-10(17)6-16-11(18)5-4-9(15-16)8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H2,13,19)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHQSKLURBJLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)CN1C(=O)C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide is a synthetic compound that belongs to the pyridazine family, characterized by its unique structural features, including a cyclopropyl group and an acetamido moiety. This compound has garnered attention for its potential biological activities, which include antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 238.25 g/mol. The presence of the cyclopropyl group contributes to its unique steric and electronic properties, influencing its biological interactions.

Antibacterial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antibacterial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Table 1: Antibacterial Activity of Pyridazine Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of pyridazine derivatives has been documented. The compound's structure suggests potential efficacy against common fungal pathogens.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | C. albicans | 64 µg/mL |

| Compound D | A. niger | 32 µg/mL |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored through various assays, including COX inhibition studies. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

Case Study: COX Inhibition Assay

In a study investigating the anti-inflammatory effects of pyridazine derivatives, it was found that certain compounds exhibited selective inhibition of COX-2 over COX-1, resulting in reduced inflammation without significant gastrointestinal side effects.

Table 3: COX Inhibition Results

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |

|---|---|---|---|

| Meloxicam | 10 | 0.5 | 20 |

| Compound E | TBD | TBD | TBD |

| This compound | TBD | TBD | TBD |

The biological activity of this compound is likely mediated through its interaction with specific biological targets such as enzymes and receptors involved in inflammation and microbial growth. The binding affinity and selectivity towards these targets are influenced by the compound's structural characteristics.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Evidence: No direct pharmacological or pharmacokinetic data for the target compound are provided. Comparisons are inferred from structural analogs.

- Synthetic Feasibility : The target compound’s simpler structure may offer advantages in scalability over Compound G or isomers m, n, o.

- Therapeutic Potential: Further studies are needed to validate whether the pyridazinone core and cyclopropyl group confer unique benefits over existing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.